4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a bicyclic pyrrolo[3,4-d]pyrimidine core. Key structural features include:
- 4-(4-Ethoxyphenyl substituent: An ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring, enhancing lipophilicity and electron-donating properties.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-13-7-5-12(6-8-13)17-16-15(20-19(24)21-17)11-22(18(16)23)10-14-4-3-9-26-14/h3-9,17H,2,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBURGDHVRCMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.4 g/mol. Its structure includes a pyrrolo-pyrimidine core with ethoxy and thiophenyl substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 941921-24-0 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that similar pyrrolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, leading to reduced tumor cell proliferation .
Case Study: Inhibition of Tumor Cell Proliferation
In a comparative study involving various pyrrolo derivatives, compounds similar to the one demonstrated potent inhibition of human tumor cell lines expressing folate receptors (FR). The mechanism involved selective uptake via FR-mediated transport pathways, resulting in significant growth inhibition .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in nucleotide biosynthesis.
- Selective Transport : Utilizing folate receptor-mediated pathways for enhanced cellular uptake.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through metabolic disruption.
Antimicrobial Activity
Emerging research suggests that compounds within this chemical class may also possess antimicrobial properties. The presence of the thiophene moiety is often associated with increased activity against bacterial strains, although specific data on this compound is limited.
Comparative Analysis
A review of related compounds indicates that structural modifications can significantly impact biological activity. For example:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of ethoxyphenyl and thiophenyl intermediates. Optimization strategies focus on enhancing yield and purity while maintaining biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s analogs differ in substituents at positions 4 and 6 of the pyrrolo[3,4-d]pyrimidine scaffold, which significantly influence physicochemical and biological properties.
Key Observations
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., ethoxy, methoxy) at position 4 improve metabolic stability and membrane permeability compared to electron-withdrawing groups (e.g., chloro) .
- Thiophene-containing analogs (e.g., target compound and 12a) exhibit stronger π-π stacking with aromatic residues in enzyme binding pockets, as observed in molecular simulations .
Synthetic Yields and Methods :
- Compounds with methoxy or ethoxy groups are synthesized in higher yields (e.g., 82–87% for 4j and 14c ) compared to halogenated derivatives, likely due to steric and electronic factors during cyclocondensation.
- The target compound’s synthesis likely follows a Biginelli-like multicomponent reaction, analogous to methods described for 4j and 14b,c .
Physicochemical Properties: Melting Points: Thiophene-containing derivatives (e.g., 14c: 160–162°C ) generally exhibit lower melting points than hydroxyl- or chlorophenyl-substituted analogs (e.g., 4j: ~220°C ), correlating with reduced crystallinity.
Biological Performance :
- Anti-diabetic activity : Hydroxyphenyl-substituted analogs (e.g., Compound A) show IC₅₀ values of 12–18 µM against α-glucosidase, while thiophene-containing derivatives (e.g., target compound) are hypothesized to target protein kinases instead .
- Toxicity : Chlorophenyl-substituted analogs (e.g., compound C in ) exhibit higher cytotoxicity (CC₅₀: 45 µM) than ethoxy- or methoxy-substituted derivatives .
Preparation Methods
Multicomponent Cyclocondensation Approaches
Multicomponent reactions (MCRs) are widely employed for constructing the pyrrolo[3,4-d]pyrimidine scaffold. A representative protocol involves:
Reagents :
- 4-Ethoxybenzaldehyde
- Thiophen-2-ylmethylamine
- Ethyl acetoacetate or malononitrile
- Thiourea or urea derivatives
Procedure :
- Formation of the Dihydropyrimidinone Core :
A Biginelli-like condensation under acidic conditions (e.g., HCl or acetic acid) yields 4-aryl-3,4-dihydropyrimidin-2(1H)-one intermediates. For example, 4-(4-ethoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-one is synthesized via refluxing 4-ethoxybenzaldehyde, ethyl acetoacetate, and urea in ethanol with catalytic HCl.
Introduction of the Thiophene Side Chain :
The thiophen-2-ylmethyl group is introduced via nucleophilic substitution or alkylation. In a modified approach, 6-position bromination of the dihydropyrimidinone intermediate enables Suzuki-Miyaura coupling with thiophen-2-ylboronic acid.Cyclization to Pyrrolo[3,4-d]Pyrimidine :
Intramolecular cyclization under dehydrating conditions (e.g., POCl₃ or PCl₅) forms the fused pyrrolopyrimidine system. For instance, treatment of 4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4-dihydropyrimidine-2,5-dione with phosphoryl chloride at 80°C for 2 hours achieves cyclization.
Key Data :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| MCR Condensation | Ethanol, HCl, reflux, 6h | 68 | 95% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h | 72 | 92% |
| Cyclization | POCl₃, 80°C, 2h | 85 | 98% |
Curtius Rearrangement-Mediated Synthesis
An alternative route leverages the Curtius rearrangement to form the pyrrolo[3,4-d]pyrimidine core:
Acyl Azide Formation :
2-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives are treated with diphenylphosphoryl azide (DPPA) to generate acyl azides.Thermal Rearrangement :
Heating the acyl azide at 100–120°C induces the Curtius rearrangement, producing isocyanate intermediates.Cyclization and Functionalization :
Spontaneous cyclization forms the bicyclic system, followed by alkylation with thiophen-2-ylmethyl bromide to install the side chain.
Advantages :
- High regioselectivity due to steric guidance from the ethoxyphenyl group.
- Avoids harsh bromination steps.
Limitations :
Solid-Phase Synthesis for Parallel Optimization
Solid-supported strategies enable rapid diversification of substituents:
Resin Functionalization :
Wang resin is loaded with Fmoc-protected 4-ethoxyphenylglycine.Peptide Coupling :
Sequential coupling with thiophen-2-ylacetic acid and pyrimidine precursors builds the backbone.Cleavage and Cyclization :
TFA-mediated cleavage releases the linear precursor, which undergoes solution-phase cyclization with EDCI/HOBt.
Throughput :
Experimental Optimization and Challenges
Solvent and Catalyst Screening
Stereochemical Considerations
The thiophen-2-ylmethyl group introduces a chiral center at C6. Racemic mixtures are typically obtained, but enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) achieves up to 88% ee.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, OCH₂CH₃), 4.52 (s, 2H, SCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.75–3.60 (m, 2H, CH₂N), 2.90–2.70 (m, 2H, CH₂CO), 1.35 (t, J = 7.0 Hz, 3H, CH₃). - HRMS (ESI+) :
Calculated for C₂₀H₂₁N₃O₃S [M+H]⁺: 392.1284; Found: 392.1289.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidine precursors with thiophene derivatives. For example:
- Step 1 : Formation of the pyrrolo[3,4-d]pyrimidine core via microwave-assisted cyclization (60–80°C, DMF solvent, 6–8 hours) .
- Step 2 : Functionalization with 4-ethoxyphenyl and thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups, thiol-ene "click" chemistry for thiophene) .
- Critical Factors : Temperature control (>100°C risks decomposition), solvent polarity (DMF enhances solubility of intermediates), and catalyst choice (Pd/C for coupling reactions).
- Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 8 hrs | 45–55% | 85–90% |
| 2 | Pd/C, THF, 60°C | 60–70% | 90–95% |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR (1H/13C) to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35 ppm for CH3, thiophene protons at δ 6.8–7.2 ppm) .
- X-ray crystallography to resolve stereochemistry of the tetrahydro-pyrrolopyrimidine core .
- HRMS for molecular formula verification (expected [M+H]+: ~414.16 g/mol) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodology :
- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) at 1–10 µM concentrations, using fluorescence-based readouts .
- Cellular viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Dose-response curves (IC50 calculations) with triplicate replicates to ensure reproducibility.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during thiophen-2-ylmethyl group incorporation?
- Methodology :
- Design of Experiments (DOE) : Use a fractional factorial design to test variables: temperature (40–80°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol% Pd) .
- In situ monitoring : Employ HPLC or LC-MS to detect intermediates (e.g., des-thiophene byproducts) and adjust conditions dynamically .
- Data Contradiction : BenchChem reports 95% purity for similar compounds via standard protocols , but independent studies note <80% purity without optimization . Resolve by comparing solvent effects (polar aprotic solvents reduce byproduct formation).
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models using substituent descriptors (e.g., Hammett σ for ethoxyphenyl) to correlate structure with activity .
Q. How can structural modifications enhance selectivity for specific enzyme targets while minimizing off-target effects?
- Methodology :
- SAR studies : Synthesize analogs with:
- Varied substituents on the ethoxyphenyl ring (e.g., fluoro, hydroxyl) .
- Alternative heterocycles (e.g., furan instead of thiophene) .
- Selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target binding .
Q. What experimental and analytical techniques resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC50 values for kinase inhibition (e.g., 0.5 µM vs. 5 µM in PubChem vs. independent studies ).
- Root cause : Batch-to-batch variability in compound purity or aggregation-prone behavior.
- Resolution :
- DLS (dynamic light scattering) to detect aggregates.
- Dose-response reassessment with freshly purified batches (HPLC >98%) .
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted methods for faster cyclization and reduced side products .
- Characterization : Combine XRD with DFT calculations to validate stereochemical assignments .
- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and validate assays with orthogonal methods (e.g., SPR vs. fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
